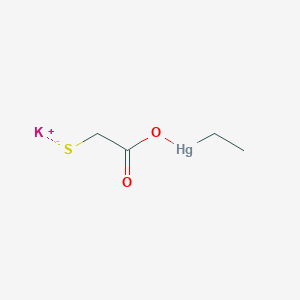
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium is a chemical compound that belongs to the class of organomercury compounds It is characterized by the presence of a mercurate ion complexed with ethyl mercaptoacetate and potassium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium typically involves the reaction of mercuric chloride with ethyl mercaptoacetate in the presence of a base such as potassium hydroxide. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents like ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity reactants to ensure product quality.
Reaction Vessels: Large-scale reactors with efficient mixing and temperature control.
Purification: Techniques such as recrystallization or chromatography to obtain pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The ethyl mercaptoacetate ligand can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Various thiols or amines.
Major Products Formed
Oxidation Products: Mercuric oxide, mercuric nitrate.
Reduction Products: Elemental mercury.
Substitution Products: New organomercury compounds with different ligands.
Applications De Recherche Scientifique
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in bioconjugation.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium exerts its effects involves:
Molecular Targets: Interaction with thiol groups in proteins and enzymes.
Pathways Involved: Disruption of cellular processes through binding to essential biomolecules, leading to inhibition of enzyme activity and cellular toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl mercaptoacetate
- Potassium thioglycolate
- Mercuric acetate
Comparison
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium is unique due to its specific combination of mercury, ethyl mercaptoacetate, and potassium
Propriétés
Numéro CAS |
64048-06-2 |
|---|---|
Formule moléculaire |
C4H7HgKO2S |
Poids moléculaire |
358.85 g/mol |
Nom IUPAC |
potassium;ethyl-(2-sulfidoacetyl)oxymercury |
InChI |
InChI=1S/C2H4O2S.C2H5.Hg.K/c3-2(4)1-5;1-2;;/h5H,1H2,(H,3,4);1H2,2H3;;/q;;2*+1/p-2 |
Clé InChI |
XWVMYVGJUIEGPC-UHFFFAOYSA-L |
SMILES canonique |
CC[Hg]OC(=O)C[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
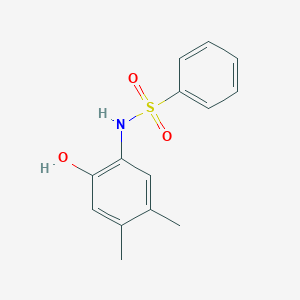

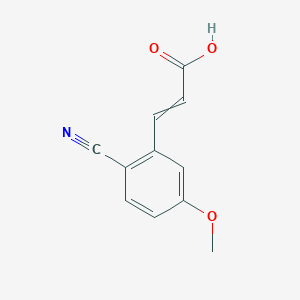
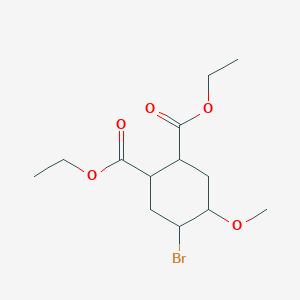

![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
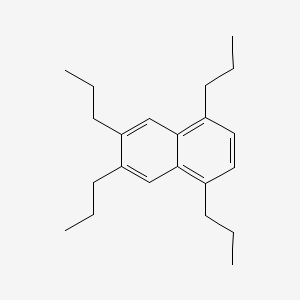
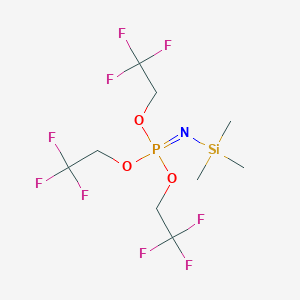
![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
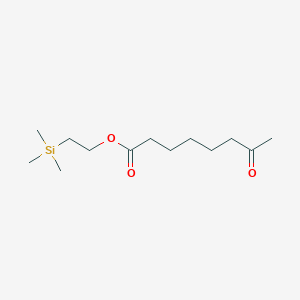
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
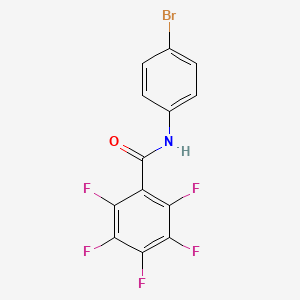
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
